3-(1-Aminoethyl)adamantan-1-ol

Description

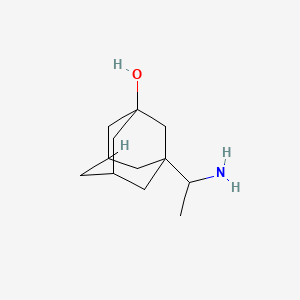

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1-aminoethyl)adamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWKHPHTJHFQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)(C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377861 | |

| Record name | 3-(1-aminoethyl)adamantan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90812-24-1 | |

| Record name | m-Hydroxyrimantadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090812241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-aminoethyl)adamantan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-HYDROXYRIMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3H2H097A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological and Mechanistic Investigations of Adamantane Derivatives

Overview of Biological Activities and Therapeutic Potential

Adamantane (B196018) derivatives have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The rigid, lipophilic adamantane cage can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, often enhancing its therapeutic potential.

Historically, adamantane-based compounds have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antidiabetic, and anti-inflammatory properties. mdpi.comresearchgate.net The first notable application of an adamantane derivative in medicine was the antiviral agent amantadine (B194251), which was initially used against influenza A virus. nih.govnih.gov This discovery spurred further research into the synthesis and evaluation of new adamantane analogs with improved efficacy and broader therapeutic applications.

3-(1-Aminoethyl)adamantan-1-ol, a hydroxy metabolite of rimantadine (B1662185), has been investigated for its biological activities, particularly its antiviral effects. researchgate.net Research has shown that it is inhibitory to wild-type influenza A viruses (H3N2 and H1N1). researchgate.net However, its activity is considered modest compared to other derivatives like 2-hydroxyrimantadine. researchgate.net Like its parent compound, it is not effective against influenza B virus. researchgate.net

The therapeutic potential of adamantane derivatives extends beyond antiviral applications. For instance, memantine (B1676192), an aminoadamantane derivative, is used in the treatment of Alzheimer's disease. wikipedia.org Other derivatives have shown promise as antidiabetic agents, such as vildagliptin (B1682220) and saxagliptin. mdpi.com The addition of the adamantane moiety can enhance the interaction of a molecule with its biological target, as seen in studies with glucocerebrosidase, where the adamantyl group occupies a lipophilic cleft near the active site. nih.gov

Molecular Mechanisms of Action

The diverse biological activities of adamantane derivatives stem from their ability to interact with various molecular targets, including ion channels, receptors, and viral proteins.

Ion Channel Modulation (e.g., M2 Proton Channel, NMDA Receptor, Sodium Channels)

A primary mechanism of action for many antiviral adamantane derivatives, including amantadine and rimantadine, is the blockade of the M2 proton channel of the influenza A virus. nih.govwikipedia.orgplos.orgnih.gov This channel is crucial for the viral replication process, specifically for the uncoating of the virus within the host cell. nih.govwikipedia.org By blocking this proton channel, these drugs prevent the acidification of the virion interior, thereby inhibiting the release of viral genetic material into the cytoplasm. nih.govwikipedia.org this compound, as a metabolite of rimantadine, is also believed to exert its antiviral effect through this mechanism. researchgate.net

Adamantane derivatives also modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate (B1630785) receptors involved in synaptic plasticity and memory. wikipedia.org Memantine, for example, is an uncompetitive NMDA receptor antagonist that preferentially blocks excessively open channels associated with excitotoxicity, without affecting normal synaptic transmission. wikipedia.org This mechanism is central to its therapeutic effect in Alzheimer's disease. The interaction of adamantane derivatives with the NMDA receptor channel has been shown to occur at the phencyclidine (PCP) binding site. google.com

The interaction of adamantane derivatives with sodium channels has also been reported. Studies on N-alkyl analogues of amantadine have demonstrated their ability to interact with the ionic channels of the nicotinic acetylcholine (B1216132) receptor and electrically excitable membranes, suggesting a broader impact on ion channel function. nih.gov

Receptor Ligand Interactions (e.g., Cannabinoid Receptors, Sigma-2 Receptor)

The adamantyl group has been incorporated into ligands for various receptors to enhance their pharmacological profiles. In the context of cannabinoid receptors, 3-(1-adamantyl) substitution in cannabinoid analogs has been shown to improve affinity and selectivity for the CB1 receptor. nih.govnih.gov This modification can lead to compounds with improved in vivo pharmacological profiles compared to their traditional dimethylheptyl counterparts. nih.govnih.gov The CB1 receptor is primarily found in the central nervous system and is involved in a variety of physiological processes, while the CB2 receptor is mainly expressed in the immune system. sigmaaldrich.com

While direct studies on this compound and its interaction with sigma-2 receptors are not extensively documented, the adamantane scaffold is a common feature in ligands targeting these receptors. The lipophilicity and rigidity of the adamantane cage can contribute to favorable binding interactions.

Interference with Viral Processes (e.g., Viral Uncoating, Replication)

As previously mentioned, the primary antiviral mechanism of this compound against influenza A is the inhibition of viral uncoating by blocking the M2 proton channel. researchgate.netnih.govwikipedia.org This interference prevents the release of the viral ribonucleoprotein (vRNP) complex into the host cell's cytoplasm, a critical step for viral replication. A rimantadine-resistant isolate of influenza A virus has shown cross-resistance to amantadine and its hydroxy metabolites, including this compound, confirming their similar mechanism of action. researchgate.net

The antiviral activity of adamantane derivatives is not limited to influenza. Various derivatives have been synthesized and tested against a range of viruses, with some showing activity against HIV-1. nih.gov

Interactions with Cellular Components (e.g., Proteins, Membranes)

The lipophilic nature of the adamantane moiety facilitates its interaction with cellular membranes and proteins. This property can influence the drug's ability to cross biological membranes and reach its intracellular targets. Docking studies of adamantane derivatives with proteins like glucocerebrosidase have revealed that the adamantyl group can fit into lipophilic pockets within the protein structure, enhancing binding affinity. nih.gov Similarly, in silico studies have shown that adamantane-linked compounds can interact with key residues in the active site of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) through hydrogen bonding and other noncovalent interactions. nih.gov

Structure-Activity Relationship (SAR) Studies in Adamantyl-Based Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of adamantane derivatives influences their biological activity and for designing more potent and selective therapeutic agents.

For antiviral activity against influenza A, the presence of an amino group at the 1-position of the adamantane cage is a key feature. pharmacy180.com The α-methyl group in rimantadine, and by extension in its metabolite this compound, contributes to its activity. pharmacy180.com However, increasing the size of N-substituents on the amino group generally leads to decreased activity. nih.gov Interestingly, N-methylation can dramatically reduce anti-influenza A activity. nih.gov The position of hydroxylation on the adamantane ring also significantly impacts antiviral potency. For instance, 2-hydroxyrimantadine shows activity similar to amantadine, while the 3- and 4-hydroxy metabolites, including this compound, exhibit more modest inhibitory activity. researchgate.net

In the context of cannabinoid receptor ligands, the introduction of a 3-(1-adamantyl) group has been a successful strategy to improve the affinity and selectivity for the CB1 receptor. nih.govnih.gov Further modifications at other positions of the cannabinoid scaffold, such as the C9/C11 position, can also modulate the ligand's binding affinity and pharmacological potency.

The lipophilic character of substituents on the adamantane core plays a significant role in the activity of these compounds against various other targets. For example, in the development of trypanocidal agents, the lipophilicity of the C1 side chain and C2 functionality in adamantane analogues was found to have a synergistic effect on their activity against Trypanosoma brucei. researchgate.net

The following table summarizes the key structural features and their impact on the biological activity of selected adamantane derivatives.

| Compound/Derivative Class | Key Structural Feature | Impact on Biological Activity |

| Amantadine | 1-amino group | Antiviral (Influenza A), NMDA receptor antagonist |

| Rimantadine | α-methyl-1-adamantanemethylamine | Enhanced antiviral activity compared to amantadine |

| This compound | 3-hydroxy metabolite of rimantadine | Modest antiviral activity against Influenza A researchgate.net |

| N-substituted adamantanes | Increasing size of N-substituents | Generally decreased antiviral activity nih.gov |

| Adamantyl Cannabinoids | 3-(1-adamantyl) group | Improved affinity and selectivity for CB1 receptor nih.govnih.gov |

Influence of Adamantyl Moiety on Biological Activity

The adamantane cage, a rigid and bulky hydrocarbon structure, serves as a unique pharmacophore in medicinal chemistry. Its incorporation into drug molecules, creating derivatives like this compound, significantly influences their biological profiles. The primary contribution of the adamantyl moiety is its high lipophilicity, which can enhance the ability of a compound to cross biological membranes and may lead to increased bioavailability and therapeutic effects. mdpi.com Drugs incorporating adamantane have been developed for various treatments, including viral diseases and neurological disorders. nih.gov

The adamantane scaffold can improve the metabolic stability of a drug, protecting it from degradation and thereby extending its duration of action. nih.gov The shape and rigidity of the adamantyl group can also play a crucial role in how a drug binds to its target receptor. By pre-organizing pharmacophoric elements in a specific spatial arrangement, the adamantane structure can reduce the entropic penalty upon binding, potentially leading to higher potency. nih.gov For instance, in some carbohydrate-derived compounds, the adamantane moiety was introduced to properly orient the pharmacophores for optimal interaction with their target. nih.gov

Furthermore, the adamantane group itself is not merely a passive scaffold but can actively contribute to the biological activity. Its hydrophobic nature can facilitate interactions with lipophilic pockets in target proteins. Research on various adamantane derivatives has shown that the biological activity is often strongly dependent on the specific shape of the adamantane moiety used. nih.gov For example, the introduction of an adamantane fragment into certain molecules has been shown to increase their lipophilicity, which may, in turn, enhance their biological activity. mdpi.com

Table 1: General Influence of Adamantyl Moiety on Drug Properties

| Property | Influence of Adamantyl Moiety | Source |

|---|---|---|

| Lipophilicity | Significantly increases, potentially improving membrane penetration and bioavailability. | mdpi.comnih.gov |

| Metabolic Stability | Often enhances stability due to resistance to enzymatic degradation. | nih.gov |

| Receptor Binding | The rigid structure can pre-organize pharmacophores, reducing the entropic penalty of binding. | nih.gov |

| Biological Activity | Can act as a crucial pharmacophore, with its shape directly impacting potency. | nih.gov |

Impact of Substituent Positioning and Conformational Rigidity

The fixed, rigid structure of the adamantane cage means that the precise positioning of substituents has a critical and predictable impact on a molecule's interaction with biological targets. In the case of this compound, the location of the hydroxyl group at the C-3 position and the aminoethyl group at the C-1 position defines its three-dimensional shape and, consequently, its pharmacological activity.

Research on the hydroxylated metabolites of the antiviral drug rimantadine, which is structurally very similar to this compound, provides a clear example of this principle. A study comparing the in vitro anti-influenza virus activity of amantadine, rimantadine, and the 2-, 3-, and 4-hydroxy metabolites of rimantadine found significant differences in potency. researchgate.net While 2-hydroxyrimantadine showed activity similar to amantadine, the 3- and 4-hydroxy metabolites demonstrated only modest inhibitory activity against influenza A viruses. researchgate.net This indicates that the specific location of the hydroxyl group on the adamantane nucleus is a key determinant of antiviral efficacy. A rimantadine-resistant strain of influenza A was also cross-resistant to all the tested hydroxy metabolites. researchgate.net

The conformational rigidity of the adamantane skeleton ensures that the substituents are held in a fixed orientation. This rigidity can be advantageous in drug design as it reduces the number of possible conformations the molecule can adopt, which can lead to a more specific and higher-affinity binding to a receptor. nih.gov The defined spatial relationship between the aminoethyl and hydroxyl groups in this compound is a direct result of this structural rigidity.

Table 2: In Vitro Anti-Influenza A Virus Activity of Rimantadine and its Hydroxylated Metabolites

| Compound | Relative Inhibitory Activity |

|---|---|

| Amantadine | Active |

| Rimantadine | Active |

| 2-Hydroxyrimantadine | Similar activity to amantadine |

| 3-Hydroxyrimantadine | Modest inhibitory activity |

| 4-Hydroxyrimantadine | Modest inhibitory activity |

Source: Based on findings from a study on the inhibition of influenza virus replication. researchgate.net

Stereochemical Considerations in Biological Activity

Stereochemistry is a fundamental aspect of pharmacology, as biological systems, such as enzymes and receptors, are chiral. nih.govnih.gov The differential interaction of stereoisomers with these systems can lead to significant variations in their biological activity, uptake, and metabolism. nih.gov The compound this compound possesses a chiral center at the carbon atom of the ethyl group to which the amino group is attached. This gives rise to two enantiomers, (R)-3-(1-aminoethyl)adamantan-1-ol and (S)-3-(1-aminoethyl)adamantan-1-ol.

It is highly probable that these two enantiomers will exhibit different biological activities. The specific three-dimensional arrangement of the amino group, the ethyl chain, and the adamantane core can dictate how the molecule fits into a binding site. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. researchgate.net

Studies on other chiral molecules have consistently demonstrated the pivotal role of stereochemistry. For instance, research on isomers of 3-Br-acivicin revealed that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for recognition by cellular transport systems and for target binding. nih.govnih.govresearchgate.net This highlights that stereochemistry can affect not only the pharmacodynamics (target interaction) but also the pharmacokinetics (absorption and distribution) of a drug. nih.gov Therefore, the biological evaluation of this compound would necessitate the separation and individual testing of its enantiomers to fully characterize its pharmacological profile.

Pharmacodynamic and Pharmacokinetic Parameter Modulation

The lipophilic nature of adamantane is a key factor in this modulation. By increasing a molecule's lipid solubility, the adamantane moiety can influence its absorption and distribution, including its ability to penetrate challenging barriers like the blood-brain barrier. pensoft.net This can directly impact the onset, intensity, and duration of the drug's effect. Furthermore, the rigid structure can enhance binding affinity to target receptors, thereby modulating the pharmacodynamic profile.

Enhancing Pharmacokinetic and Pharmacodynamic Profiles

The addition of an adamantane group is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic profiles of a compound. nih.govpensoft.net The increased lipophilicity imparted by the adamantyl group can improve a drug's absorption from the gastrointestinal tract and enhance its distribution into tissues. mdpi.comnih.gov For example, the enhanced ability of some adamantane-containing anticancer agents to penetrate cell membranes has been attributed to their increased activity. nih.gov

Role of Adamantane in Altering Drug Stability and Plasma Half-Life

The adamantane nucleus is generally characterized by high chemical stability and resistance to metabolic degradation. pensoft.net This inherent stability can protect the parent molecule from rapid metabolism by enzymes like cytochrome P450s, thereby increasing its plasma half-life and prolonging its therapeutic effect. nih.gov

However, the metabolism of adamantane derivatives is also highly dependent on the nature and position of substituents on the cage. While the adamantane core itself is resistant to oxidation, substituents can be introduced that are susceptible to metabolic enzymes. researchgate.net For this compound, the hydroxyl group represents a site of potential conjugation (e.g., glucuronidation), which is a common metabolic pathway for clearing drugs from the body.

Hydroxylation is a primary route of metabolism for many adamantane drugs, such as rimantadine. researchgate.net The introduction of a hydroxyl group, as is inherently present in this compound, generally increases the polarity of the molecule, which facilitates its excretion and can lead to a shorter half-life compared to its non-hydroxylated counterpart. Studies on adamantyl ureas have shown that while the adamantane group can confer stability, substitutions on the cage can significantly alter metabolic rates. For instance, the addition of multiple methyl groups to the adamantane framework was found to dramatically decrease metabolic stability in human liver microsomes. nih.gov

Factors Influencing Biotransformation and Metabolic Pathways

The biotransformation of any drug, including adamantane derivatives like this compound, is influenced by a multitude of factors. slideshare.netcncb.ac.cn These can be broadly categorized as chemical, biological, and environmental. The chemical structure of the drug itself is the primary determinant of its metabolic fate. The high lipophilicity of the adamantane core makes it a substrate for oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. researchgate.net The presence of the hydroxyl and amino groups in this compound provides handles for both Phase I (oxidation, reduction) and Phase II (conjugation) metabolic reactions.

Biological factors play a significant role in the variability of drug metabolism between individuals. slideshare.net These include:

Genetics: Genetic polymorphisms in drug-metabolizing enzymes, particularly CYPs, can lead to large inter-individual differences in drug clearance. nih.gov

Age: The activity of metabolic enzymes can vary significantly with age. For example, the microsomal enzyme system may not be fully developed in infants, while metabolic processes may slow down in the elderly. slideshare.net

Gender and Disease States: Hormonal differences and the presence of diseases, especially liver disease, can alter drug metabolism rates. slideshare.net

Environmental factors such as diet and co-administration of other drugs can also impact biotransformation. Other drugs can act as either inducers or inhibitors of CYP enzymes, leading to drug-drug interactions that can accelerate or slow down the metabolism of an adamantane derivative. slideshare.netnih.gov

Computational and Theoretical Approaches in Adamantane Research

Quantum Chemical Calculations and Spectroscopic Simulations

Quantum chemical calculations offer a powerful means to investigate the fundamental properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine optimized molecular geometries, electronic structures, and vibrational frequencies. scispace.com These calculations are crucial for simulating various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR), which can then be compared with experimental data for structural validation. nih.gov For instance, a combined study using B3LYP/6-311++G** calculations and the scaled quantum force field (SQMFF) procedure has been successfully applied to analyze the vibrational spectra of rimantadine (B1662185) and its different species (Free Base, Cationic, and Hydrochloride). nih.gov Such methodologies could be extended to 3-(1-Aminoethyl)adamantan-1-ol to predict its spectroscopic characteristics.

The behavior of adamantane (B196018) and its derivatives under ionization is a key area of research, with implications for mass spectrometry and understanding reaction mechanisms. Computational studies have been instrumental in mapping the potential energy surfaces of adamantane cations and elucidating their fragmentation dynamics. researchgate.net Upon ionization, the adamantane cage can undergo rearrangements and break apart through various pathways. mdpi.com Theoretical simulations can predict the most likely fragmentation patterns and the energies associated with these processes. researchgate.net For example, after excitation with near-infrared–ultraviolet photons, the adamantane cation can undergo an ultrafast internal conversion to its ground state, which may be followed by fragmentation, predominantly through the loss of a hydrogen atom. researchgate.net Similar computational investigations into the this compound cation would reveal how the substituents influence the stability and fragmentation of the adamantane core.

Understanding the non-covalent interactions of adamantane derivatives is crucial for predicting their behavior in condensed phases and biological systems. Computational methods can quantify the strength and nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the formation of molecular clusters and crystals. For this compound, the presence of both hydroxyl and amino groups allows for the formation of strong hydrogen bonds, which would significantly influence its physical properties and interactions with biological targets. Computational models can simulate the formation of dimers and larger clusters, providing insights into its aggregation behavior.

Molecular Modeling and Simulation in Drug Design

The rigid adamantane scaffold is a popular component in the design of new drugs. Molecular modeling techniques are vital in this field for predicting how adamantane-based ligands will interact with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen virtual libraries of adamantane derivatives against specific protein targets. researchgate.netcsic.esnih.gov For this compound, docking studies could be employed to predict its binding affinity and mode of interaction with viral proteins or other biological targets. mdpi.com

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. nih.gov MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies. nih.gov Such simulations have been used to study the interaction of rimantadine derivatives with the influenza M2 proton channel and their potential to inhibit Aβ aggregation. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For adamantane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build models that predict the activity of new analogues based on their steric and electrostatic fields. nih.govnih.gov A QSAR study on amino acid analogues of rimantadine successfully established a structure-activity relationship for their antiviral activity. nih.govnih.gov By synthesizing and testing a series of compounds related to this compound, a QSAR model could be developed to guide the design of more potent derivatives.

Predictive Computational Tools for Pharmacological Properties

In addition to predicting binding affinity and activity, computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com Various in silico models can estimate properties such as aqueous solubility, blood-brain barrier permeability, metabolic stability, and potential toxicity. mdpi.com For this compound, these predictive tools could provide an early assessment of its drug-like properties and potential liabilities. taylorandfrancis.com For example, its metabolic profile, being a metabolite of rimantadine, is of particular interest and could be further investigated using computational metabolism prediction tools. nih.gov

Computational Design of Advanced Materials

The unique structural and electronic properties of adamantane have also made it an attractive building block for advanced materials. Computational methods are at the forefront of designing novel adamantane-based materials with tailored properties for various applications, from electronics to energy. nih.govresearchgate.net

Adamantane Derivatives as Hole Transport Materials (HTMs) for Energy Applications

In the field of renewable energy, particularly in perovskite solar cells (PSCs), hole transport materials (HTMs) play a critical role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode. rsc.orgnih.gov An ideal HTM should possess several key characteristics, including a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction, high hole mobility for rapid charge transport, and good thermal and chemical stability for long-term device operation.

Computational quantum mechanical calculations have been instrumental in exploring the potential of adamantane derivatives as HTMs. rsc.orgresearchgate.net These studies typically involve density functional theory (DFT) calculations to predict the electronic and structural properties of candidate molecules. The rigid adamantane core can serve as a robust anchor for attaching various electroactive moieties, allowing for precise tuning of the material's properties.

For a molecule like this compound, while not a traditional HTM design, its core structure can be conceptually functionalized for such applications. The primary amino group and the hydroxyl group could be replaced with or used as synthetic handles to attach hole-transporting units like triphenylamine (B166846) or other electron-rich aromatic systems.

Key Parameters for Computationally Designed HTMs:

| Parameter | Description | Significance for HTM Performance |

| HOMO Energy Level | The energy of the highest occupied molecular orbital. | Must be well-aligned with the valence band of the perovskite absorber for efficient hole extraction. |

| LUMO Energy Level | The energy of the lowest unoccupied molecular orbital. | Should be sufficiently high to block electron transport, preventing recombination. |

| Reorganization Energy (λ) | The energy required for the geometric relaxation of a molecule upon charge transfer. | A lower reorganization energy generally leads to higher charge mobility. |

| Hole Mobility (μ) | The velocity of holes through the material under an applied electric field. | High hole mobility is essential for efficient charge extraction and high solar cell efficiency. |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid becomes rubbery or viscous. | A high Tg is indicative of good morphological stability, which is important for device longevity. |

| Solubility | The ability to dissolve in common organic solvents. | Good solubility is necessary for solution-based fabrication of solar cells. |

This table outlines the key theoretical parameters used to evaluate the potential of new molecules as hole transport materials. The values for these parameters would need to be calculated for specific derivatives of this compound designed for HTM applications.

Adamantane in Advanced Medicinal Chemistry and Drug Discovery Programs

Design Principles for Adamantyl-Based Therapeutics

The rational design of drugs incorporating the adamantane (B196018) scaffold is a key focus in modern medicinal chemistry. By strategically modifying the adamantane core, researchers aim to optimize pharmacological properties, including how the drug interacts with its biological target and how it overcomes challenges like drug resistance.

The adamantane scaffold can be selectively functionalized to improve how a drug binds to its intended target. researchgate.net A variety of catalytic methods, including organometallic-mediated reactions, acylation, amination, and halogenation, are used to attach different functional groups to the adamantane framework. researchgate.net The synthesis of 3-(1-Aminoethyl)adamantan-1-ol is an example of such scaffold engineering, where 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) is hydroxylated to introduce a hydroxyl (-OH) group onto the cage structure. researchgate.net

This modification serves several purposes:

Altering Polarity: The addition of a hydroxyl group increases the polarity of the molecule, which can influence its solubility, distribution, and interaction with the target protein.

Introducing Hydrogen Bonding: The -OH group can act as a hydrogen bond donor or acceptor, potentially forming new, favorable interactions within the binding site of a target protein, thereby enhancing affinity and specificity.

Pharmacophore Modification: The amino group, a key feature in many adamantane drugs like amantadine (B194251) and rimantadine (B1662185), is crucial for activity. Research on other adamantane derivatives has shown that compounds bearing two amine groups can be potent inhibitors of the influenza A virus, highlighting the importance of this functional group as a pharmacophoric element.

By combining the lipophilic adamantane core with strategically placed polar groups like the aminoethyl and hydroxyl moieties in this compound, medicinal chemists can fine-tune the molecule's properties to achieve a desired biological effect.

A significant challenge in drug development is the emergence of resistance, where pathogens or diseased cells evolve to no longer respond to a previously effective treatment. mdpi.com In viruses, this often occurs through mutations in the viral proteins that are the drug's target. mdpi.com Adamantane-based antivirals like amantadine and rimantadine target the M2 proton channel of the influenza A virus, but resistance-conferring mutations in this channel are now widespread. mdpi.comresearchgate.net

One strategy to combat resistance is to modify the drug scaffold to either regain affinity for the mutated target or to inhibit the target through a different mechanism. However, studies on this compound have shown that this is not always straightforward. Research revealed that a rimantadine-resistant strain of influenza A virus exhibited cross-resistance to this compound. researchgate.net This indicates that the simple addition of a hydroxyl group to the rimantadine structure was insufficient to overcome the existing resistance mechanism conferred by the M2 channel mutation. researchgate.net This finding underscores the need for more significant structural modifications or novel mechanisms of action to effectively address adamantane-resistant viral strains.

Therapeutic Applications and Specific Research Focus Areas

The unique properties of the adamantane cage have led to its exploration in a wide array of therapeutic areas. While some adamantane derivatives have become approved drugs, research into new analogs like this compound continues to uncover the potential of this versatile scaffold.

The first therapeutic application of adamantane derivatives was as antiviral agents against the influenza A virus. mdpi.comnih.govnih.gov Following the discovery of amantadine, its derivative rimantadine was also developed. The compound this compound is a hydroxylated metabolite of rimantadine and has been evaluated for its own antiviral properties. researchgate.net

In one study, this compound was synthesized and tested for its ability to inhibit influenza virus replication in vitro. researchgate.net The findings showed that the compound was inhibitory to wild-type influenza A viruses (both H3N2 and H1N1 subtypes). researchgate.net However, its activity was described as modest, and it was not effective against the influenza B virus, which lacks the M2 ion channel targeted by this class of drugs. researchgate.netmdpi.com

| Compound | Virus Strain | In Vitro Activity | Resistance Profile |

|---|---|---|---|

| This compound | Influenza A (H3N2, H1N1) | Modest Inhibitory Activity researchgate.net | Cross-resistance observed in rimantadine-resistant isolates researchgate.net |

| Rimantadine (Parent Compound) | Influenza A | Inhibitory Activity | |

| This compound | Influenza B | Not Effective researchgate.net | N/A (Lacks M2 target) |

Adamantane derivatives have proven to be highly valuable in the treatment of neurodegenerative diseases. neurodegenerativejournal.comnih.govnih.gov Amantadine is used to treat motor symptoms in Parkinson's disease, while memantine (B1676192) is an approved treatment for moderate-to-severe Alzheimer's disease. neurodegenerativejournal.comnih.govnih.gov Memantine functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, protecting neurons from the excitotoxicity that contributes to neurodegeneration in Alzheimer's. nih.govmdpi.com

Currently, there is no published research directly evaluating the efficacy of this compound in the context of neurodegenerative disorders. However, the structural similarities it shares with established drugs like amantadine and memantine, particularly the presence of the core adamantane cage and an amino group, suggest that derivatives of this type could be of interest for future investigation. The lipophilicity of the adamantane cage is known to facilitate passage across the blood-brain barrier, a critical property for any centrally acting therapeutic.

The adamantane scaffold has been incorporated into novel compounds with the aim of developing new antimicrobial and antifungal agents to combat the rise of drug-resistant pathogens. mdpi.com Various derivatives, such as adamantane-containing thiazoles, Schiff bases, and isothioureas, have demonstrated significant in vitro activity against a range of microbes. nih.govmdpi.com

These compounds have shown inhibitory effects against:

Gram-positive bacteria like Staphylococcus aureus epa.gov

Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa epa.gov

Pathogenic fungi , including Candida albicans and Candida krusei mdpi.comepa.gov

The lipophilic nature of the adamantane moiety is believed to contribute to this activity, potentially by facilitating the disruption of microbial cell membranes. mdpi.com While the broader class of adamantane derivatives has shown promise in this area, specific studies on the antimicrobial or antifungal properties of this compound have not been reported in the available scientific literature. Therefore, its potential in this therapeutic area remains unexplored.

Anti-inflammatory and Analgesic Properties

Research into the specific anti-inflammatory and analgesic properties of this compound is not extensively documented in publicly available literature. However, the broader class of adamantane derivatives has shown promise in the development of analgesic drugs. For instance, adamantyl analogues of paracetamol have been synthesized and evaluated for their pain-relieving effects. These studies suggest that the adamantane moiety can be a valuable pharmacophore in the design of new analgesic agents. The potential mechanism of action for some of these analogues involves the inhibition of the TRPA1 channel, which is involved in nociception. While these findings are promising for the adamantane class of compounds, specific studies confirming similar activity for this compound are needed.

Antidiabetic Agents and Precursor Research (e.g., Vildagliptin (B1682220) Intermediate)

The adamantane scaffold is a key structural component in the development of certain antidiabetic agents. Notably, the compound 3-amino-1-adamantanol is a crucial intermediate in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of Vildagliptin involves the reaction of 3-amino-1-adamantanol with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

While this compound is structurally related to the Vildagliptin intermediate, its direct role as a precursor in the synthesis of this or other antidiabetic drugs is not well-established in the scientific literature. A method for the synthesis of this compound has been developed through the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride, also known as rimantadine. This synthetic route provides a pathway to this specific hydroxylated adamantane derivative, which could be explored for its potential applications in medicinal chemistry, including in the area of antidiabetic drug discovery.

Antiproliferative and Antitumor Research

Adamantane derivatives have been a subject of interest in anticancer research due to their potential to inhibit tumor cell growth. Various compounds incorporating the adamantane cage have demonstrated antiproliferative activities against a range of human tumor cell lines. For example, certain adamantane-containing thiazole (B1198619) compounds have shown potent inhibitory activity against various cancer cell lines. The proposed mechanism for some of these compounds involves the inhibition of enzymes such as SIRT1.

Furthermore, adamantane-linked isothiourea derivatives have been shown to suppress the growth of experimental hepatocellular carcinoma. While these studies highlight the potential of the adamantane scaffold in the development of novel anticancer agents, specific research detailing the antiproliferative and antitumor properties of this compound is limited. Further investigation is required to determine if this particular compound exhibits similar cytotoxic effects on cancer cells.

Trypanocidal Agents and Activity against Parasitic Diseases

The adamantane nucleus has been explored for its potential in developing agents against parasitic diseases, including African trypanosomiasis, caused by Trypanosoma brucei. Research has shown that certain aminoadamantane derivatives possess trypanocidal activity. The lipophilicity of the adamantane cage is believed to play a role in the activity of these compounds against the parasite.

Studies on various aminoadamantane derivatives have indicated that modifications to the adamantane structure can significantly influence their trypanocidal potency. For instance, the introduction of alkyl chains at certain positions of the adamantane ring has been shown to enhance activity against T. brucei. While the general class of aminoadamantanes shows promise, specific studies on the trypanocidal activity of this compound are not prominently featured in the existing literature. Therefore, its efficacy against Trypanosoma or other parasites remains an area for further investigation.

Adamantane-Containing Drug Delivery System Research

The unique structural and physicochemical properties of the adamantane cage, particularly its lipophilicity and rigid structure, have made it an attractive component in the design of drug delivery systems. Adamantane derivatives can be incorporated into various delivery platforms to enhance their therapeutic efficacy.

Adamantane-Based Dendrimers

Adamantane can serve as a core for the construction of dendrimers, which are highly branched, well-defined macromolecules with applications in drug delivery. The tetrahedral geometry of the adamantane cage allows for the attachment of multiple dendritic arms, leading to the formation of three-dimensional structures capable of encapsulating or conjugating drug molecules. The surface of these dendrimers can be functionalized with various groups to control their solubility, biocompatibility, and targeting capabilities. While the concept of adamantane-based dendrimers is established, the specific use of this compound as a building block in such systems is not extensively described.

Adamantane Components in Self-Aggregating Supramolecular Systems (e.g., Liposomes, Cyclodextrin Complexes)

Adamantane's lipophilic nature allows it to act as a robust anchor for tethering molecules to the lipid bilayers of liposomes. This property is utilized to decorate the surface of liposomes with targeting ligands, polymers, or other functional molecules to improve their stability, circulation time, and specific delivery to target tissues. Adamantyl groups can be incorporated into lipids or conjugated to molecules of interest, which then spontaneously insert into the liposomal membrane.

Adamantane in Catalysis and Materials Science Research

Catalytic Applications of Adamantane (B196018) Scaffolds

The adamantane moiety is a cornerstone in the development of a variety of catalysts due to its desirable properties, which include inert hydrocarbon reactivity, rigidity, symmetry, and significant steric bulk. uq.edu.auresearchgate.net These characteristics have been successfully integrated into the design of both organometallic and organocatalytic systems. uq.edu.au

Development of Organocatalysts and Organometallic Catalysts

The adamantane framework has been instrumental in creating a wide range of organocatalysts and ligands for organometallic catalysis. researchgate.net Its bulky nature is a key feature in ligand design, influencing the electronic and steric environment of a metal center. uq.edu.auuq.edu.au For instance, adamantyl-containing phosphine (B1218219) ligands are highly effective in catalysis because their bulk promotes the formation of coordinatively unsaturated metal complexes, which can accelerate reaction rates. uq.edu.au This steric hindrance, combined with the strong electron-donating properties of the adamantyl group, enhances the reactivity of the catalyst, often allowing for milder reaction conditions. uq.edu.au

One notable example is the use of di(1-adamantyl)-substituted N-heterocyclic carbenes (NHCs). The first crystalline NHC catalyst reported was a di(1-adamantyl) NHC, synthesized in high yield from its imidazolium (B1220033) salt precursor. uq.edu.au Adamantane's structure also allows for the creation of molecules with multiple catalytic sites, such as recyclable hypervalent iodine catalysts built around an adamantane core. uq.edu.au

Table 1: Comparison of Tolman Cone Angles for Phosphine Ligands The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. A larger angle indicates greater steric hindrance around the phosphorus atom.

| Ligand | Tolman Cone Angle (°) | Reference |

|---|---|---|

| P(t-Bu)3 | 182 | uq.edu.au |

| PCy3 | 170 | uq.edu.au |

| P(1-Adamantyl)3 | 179 | uq.edu.au |

| PPh3 | 145 | uq.edu.au |

Role in Frustrated Lewis Pair (FLP) Systems

A Frustrated Lewis Pair (FLP) is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows the pair to activate small molecules, most notably hydrogen (H2). wikipedia.orgbris.ac.uk The steric bulk of adamantane derivatives makes them ideal components for creating FLPs.

For example, boraadamantane, a pyramidal Lewis acid, can form a very stable, air-insensitive molecular complex with azaadamantane. acs.org Computational studies have explored systems where bora- and ala-adamantane scaffolds are connected by rigid spacers, indicating the potential for hydrogen activation by these adamantane-based FLPs. acs.org The inherent rigidity and steric profile of the adamantane cage prevent the Lewis acid and base centers from neutralizing each other, leaving them available to interact with and heterolytically cleave small molecules like H2. wikipedia.orgnih.gov This metal-free activation of hydrogen is a significant area of research for applications in catalysis, particularly for hydrogenation reactions. wikipedia.org

Utilization in Solid Acid Catalysis for Organic Transformations

Adamantane derivatives can be transformed using solid acid catalysts, highlighting the interaction between the adamantane structure and catalytic surfaces. The catalytic transformation of 1-adamantanol (B105290) has been studied using various microporous materials like zeolites and sulfonic-acid functionalized mesoporous silica. researchgate.net

The shape selectivity of the catalyst's pores, combined with the strength of its acid sites, plays a crucial role in determining the reaction products. researchgate.net Research has shown that a pore size close to the kinetic diameter of the reactant is optimal for the effective transformation of 1-adamantanol. researchgate.net The acidity of the catalyst is a key factor in selectively producing 2-derivatives of adamantane, such as 2-adamantanone. researchgate.net These transformations often involve hydride shifts and disproportionation reactions over the solid acid catalyst. researchgate.net This research demonstrates how the unique size and reactivity of adamantane can be harnessed in heterogeneous catalysis for specific organic syntheses.

Advanced Materials Science Applications

The adamantane cage is a versatile building block in materials science due to its diamondoid structure, high symmetry, and lipophilic nature. It is used to construct novel polymers and engineer crystalline structures with unique properties. morressier.comescholarship.org

Adamantane-Containing Shape Memory Polyurethanes

Shape memory polymers (SMPs) are smart materials that can recover their original shape from a temporary, deformed shape upon exposure to an external stimulus, such as heat. Adamantane has been successfully incorporated into polyurethane chains to create novel shape memory materials. rsc.orgnih.gov

In these systems, the bulky adamantane unit disrupts the regular packing of polyurethane chains, creating amorphous domains and influencing the material's glass transition temperature. rsc.org A series of polyurethanes prepared from 1,3-adamantanediol, 1,4-butanediol, and hexamethylene diisocyanate demonstrated excellent shape memory properties. rsc.orgnih.gov These materials exhibited high shape fixation rates (around 98%) and shape recovery rates (around 91%) and were also capable of a triple-shape memory effect. nih.gov The incorporation of adamantane provides a straightforward method to enhance the mechanical and thermal properties of polyurethanes for applications such as self-unpacking devices and intelligent medical implants. nih.gov

Table 2: Properties of Adamantane-Based Shape Memory Polyurethanes

| Property | Value | Significance | Reference |

|---|---|---|---|

| Shape Fixation Rate | ~98% | Excellent ability to hold a temporary shape. | nih.gov |

| Shape Recovery Rate | ~91% | High fidelity in returning to the original shape. | nih.gov |

| Shape Memory Effect | Dual and Triple | Capable of remembering one or two temporary shapes. | nih.gov |

| Key Monomer | 1,3-Adamantanediol | Introduces steric bulk to control polymer morphology. | rsc.org |

Crystal Engineering and Self-Assembly of Adamantane Derivatives

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties. Adamantane's rigid, well-defined structure makes it an excellent building block, or tecton, for this purpose. escholarship.orgacs.org Its caged structure can serve as a lipophilic "sticky node" that directs the self-assembly of molecules through van der Waals forces. escholarship.orgacs.org

Functionalized adamantane molecules have been used to construct novel molecular crystals. First-principles calculations have shown that crystals made from boron and nitrogen-functionalized adamantane building blocks can form stable structures with large bulk moduli and wide, direct bandgaps. arxiv.orgaps.org These properties suggest potential applications in nano-electro-mechanical systems and as low-κ dielectric materials. arxiv.org The predictable geometry of adamantane allows for the rational design of complex supramolecular assemblies, including co-crystals where adamantane derivatives are combined with other molecules to create materials with tailored packing and properties. acs.orgnih.gov

Adamantane as a Functional Building Block for Novel Materials Architectures

The rigid, thermally stable, and three-dimensional structure of adamantane makes it an exceptional building block for the creation of novel materials with enhanced properties. Its incorporation into polymers and the construction of porous organic frameworks have been key areas of research, leading to materials with superior thermal stability, mechanical strength, and tailored porosity.

Adamantane in High-Performance Polymers

The integration of the adamantane moiety into various polymer systems has been shown to significantly improve their thermomechanical properties. Researchers have successfully synthesized a range of adamantane-containing polymers, including polyimides, polyaramids, polybenzoxazoles, and polymethacrylates, all exhibiting desirable characteristics. rsc.orgusm.edu

Thermal Properties of Adamantane-Containing Polyimides:

The introduction of adamantane into the backbone of polyimides has a pronounced effect on their thermal properties, particularly the glass transition temperature (Tg). The bulky and rigid nature of the adamantane unit hinders the rotational freedom of the polymer chains, thus requiring more thermal energy for the transition from a glassy to a rubbery state. This results in significantly higher Tg values compared to conventional polyimides. rsc.org

| Polyimide from Diamine | Glass Transition Temperature (Tg) |

|---|---|

| 1,3-bis(4-aminophenyl) adamantane (ADMDA) | 285–440 °C |

| 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA) | Higher than ADMDA-derived polymers |

| 1,3-bis(fluoro-aminophenyl) adamantane (FADMDA) | Lower than ADMDA-derived polymers |

Mechanical and Optical Properties of Adamantane-Based Polymers:

Beyond thermal stability, the incorporation of adamantane also enhances the mechanical and optical properties of polymers. Adamantane-containing methacrylate (B99206) polymers, for example, have demonstrated improvements in both thermal and mechanical characteristics when compared to polymethyl methacrylate (PMMA). researchgate.net The rigid adamantane structure contributes to increased stiffness and strength.

Furthermore, these polymers often exhibit excellent optical transparency. Adamantane-containing polyimides have been shown to have over 80% transmittance at 400 nm, making them suitable for optical and optoelectronic applications. rsc.org Similarly, adamantane-containing methacrylate polymers show high transparency in the UV-visible region (>95%) and possess higher refractive indexes (1.51–1.52) than PMMA. researchgate.net

Adamantane in Porous Organic Frameworks

The tetrahedral and rigid nature of the adamantane molecule makes it an ideal building block for the construction of porous organic frameworks (POFs). These materials are characterized by their high surface area and tunable porosity, which makes them promising candidates for applications in gas storage, separation, and catalysis.

By using adamantane derivatives with multiple reactive sites, researchers can create three-dimensional networks with well-defined pore structures. For example, microporous organic frameworks based on adamantane (MF-Ads) have been fabricated through coupling reactions of aryl halides and alkynes. daneshyari.comaston.ac.ukresearchgate.net

Gas Adsorption Properties of Adamantane-Based Porous Frameworks:

Adamantane-based POFs have demonstrated significant potential for the adsorption of small gas molecules like carbon dioxide (CO₂) and methane (B114726) (CH₄). The porosity and surface area of these frameworks can be tailored by the choice of adamantane-based "knots" and linear "rod" monomers used in their synthesis. nih.govnih.gov

Research has shown that these frameworks can exhibit good CO₂ uptake capacity and selectivity over other gases like nitrogen (N₂). daneshyari.comaston.ac.ukresearchgate.net The rigid and microporous nature of the adamantane-based networks provides an ideal environment for gas molecule trapping.

| Framework | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (wt% at 273 K/1 bar) | CH₄ Adsorption Capacity (wt% at 273 K/1 bar) |

|---|---|---|---|

| HBPBA-D | 395 | 8.92 | 1.43 |

| TBBPA-D | 488 | 9.0 | 1.63 |

These adamantane-based frameworks also exhibit high thermal stability, with some being stable up to 350 °C before decomposition. nih.govnih.gov This robustness, combined with their adsorption capabilities, makes them suitable for applications in demanding industrial environments.

Future Perspectives and Emerging Avenues in Adamantane Research

Exploration of Novel Adamantyl Derivatives with Enhanced Biological Profiles

The adamantane (B196018) moiety is often described as a "lipophilic bullet," capable of modifying known pharmacophores to improve stability and bioavailability. nih.govmdpi.com A primary avenue of future research involves the synthesis and evaluation of new derivatives of compounds like 3-(1-Aminoethyl)adamantan-1-ol to achieve enhanced or entirely new biological activities. The introduction of the adamantyl group can significantly influence a molecule's lipophilicity and pharmacological properties. pensoft.net

Researchers are actively creating novel adamantane-based compounds with a wide range of therapeutic targets:

Antiviral Agents : Beyond the classic anti-influenza drugs amantadine (B194251) and rimantadine (B1662185), new derivatives are being developed to target other viruses such as Herpes Simplex Virus (HSV), Hepatitis C, and HIV. nih.gov

Antimicrobial Agents : Adamantane derivatives have shown promise as potent bactericidal and fungicidal agents. mdpi.commdpi.com For instance, certain indoleamides containing an adamantanol moiety have demonstrated significant activity against drug-resistant strains of M. tuberculosis. nih.gov The hydroxyl group in these adamantanol analogues was found to improve water solubility compared to their adamantane counterparts. nih.gov

Central Nervous System (CNS) Disorders : The lipophilicity of the adamantane cage often enhances permeability across the blood-brain barrier, making it a valuable component for drugs targeting the CNS. nih.gov Memantine (B1676192), an adamantane derivative, is used for treating Alzheimer's disease, and ongoing research is exploring derivatives for activity at NMDA receptors, AMPA channels, and the GABAergic system. nih.gov

Anticancer Agents : Adamantane's structure has been incorporated into chemotherapeutics, including derivatives of cisplatin, to improve their therapeutic profile. nih.gov

The following table showcases research findings on the antimycobacterial activity of novel adamantane derivatives, highlighting their potential against drug-resistant tuberculosis.

| Compound | Description | MIC against M. tb H37Rv (μM) | IC50 against Vero cells (μM) | Selectivity Index (SI) |

| 8j | 3-adamantanol-based indoleamide | 0.78 | ≥169 | >216 |

| 8k | Adamantane-based indoleamide | 0.025 | ≥194 | >7760 |

| 10a | N-(1-adamantyl) urea (B33335) analogue | 1.47 | 5.9 | 4.0 |

| 8l | N-adamantanol-4,6-difluoro indole | 1.56 | 92.4 | 59.2 |

| Data sourced from research on antimycobacterial evaluation of novel adamantane analogues. nih.gov |

Integration with Nanotechnology and Advanced Biomaterials for Therapeutic Innovation

The rigid and well-defined three-dimensional structure of adamantane makes it an ideal building block for nanotechnology and advanced biomaterials. pensoft.netnih.gov This integration is opening new frontiers in therapeutic innovation, particularly in drug delivery.

Key areas of development include:

Drug Delivery Systems (DDS) : Adamantane is a primary structural unit for creating various DDS, including polymers and nanoparticles like liposomes and dendrimers. pensoft.net These systems can improve drug bioavailability, enable controlled release, and reduce adverse effects. pensoft.net

Liposomes and Surface Recognition : The lipophilic nature of adamantane allows it to act as a robust anchor within the lipid bilayer of liposomes. nih.govmdpi.com This property is exploited to attach different ligands to the liposome (B1194612) surface, facilitating targeted drug delivery to specific cell receptors. nih.govmdpi.com This approach is crucial for developing precision medicines that can distinguish between healthy and diseased cells.

Host-Guest Chemistry with Cyclodextrins : Adamantane's size and shape make it an ideal "guest" molecule for the hydrophobic cavity of "host" cyclodextrins. nih.gov This strong and specific non-covalent interaction is harnessed to create supramolecular systems for drug delivery, enhancing solubility and stability of therapeutic agents. mdpi.com

Dendrimers : The tetrahedral geometry of the adamantane core allows it to serve as a scaffold for building dendrimers, which are highly branched, tree-like molecules. nih.gov Adamantane-based dendrimers with polycationic surfaces have been investigated as non-viral agents for gene delivery, showing high cellular uptake without significant cytotoxicity. nih.gov

Strategies for Overcoming Drug Resistance and Improving Therapeutic Indices

The emergence of drug resistance is a major challenge in medicine, famously exemplified by the widespread resistance of influenza A viruses to amantadine and rimantadine. nih.gov Future research is focused on clever chemical strategies to circumvent these resistance mechanisms. A common mechanism of resistance involves mutations in the M2 proton channel of the influenza virus, the target of older adamantanes. nih.gov

Strategies to combat resistance include:

Developing Novel Derivatives : Synthesizing new adamantane derivatives that can inhibit drug-resistant strains is a primary goal. Researchers have successfully created amino acid and peptide derivatives of rimantadine that show activity against resistant influenza A viruses. nih.govresearchgate.netresearchgate.net

Dual-Target Inhibition : One advanced strategy involves designing compounds that act on two different viral targets simultaneously. nih.gov For resistance to develop, a virus would need to acquire mutations in both target proteins at the same time, which is a much rarer event. nih.gov Researchers have constructed adamantane compounds that interfere with both the M2 ion channel and the viral hemagglutinin protein. nih.gov

Modulating Therapeutic Index : The incorporation of an adamantane moiety can positively modulate the therapeutic index of a drug. pensoft.netmdpi.com By enhancing stability and altering distribution, the adamantane scaffold can help increase a drug's efficacy at a given concentration while potentially reducing its toxicity to healthy tissues. nih.gov

The table below presents data on the antiviral activity of synthesized adamantane derivatives against a rimantadine-resistant influenza A virus strain.

| Compound | Description | Inhibition of Rimantadine-Resistant A/H1N1v (%) | Cytotoxicity (Concentration in mg/mL) |

| Boc-GABA-Rim (VI) | Rimantadine linked to GABA derivative | 48 | 40 |

| Ad-HDA (X) | Adamantane linked to diaminohexane | 74 | >80 |

| Ad-(CHSer(OMe)) (XIII) | Adamantane diacetic acid linked to serine methyl ester | 98 | >80 |

| Rimantadine | Reference drug | 0 | >80 |

| Data adapted from a study on overcoming drug resistance in influenza A virus. researchgate.net |

Development of Multi-functional Adamantane-Based Systems for Synergistic Effects

The unique tetrahedral structure of the adamantane core, with four available bridgehead positions, makes it an exceptional scaffold for creating multi-functional molecules. nih.govresearchgate.net This allows for the attachment of multiple bioactive components to a single molecular entity, leading to multivalency and the potential for synergistic effects.

Future research in this area is focused on:

Multivalent Scaffolds : By functionalizing the adamantane core with multiple copies of a bioactive peptide or ligand, researchers can create systems that bind to cellular targets with much higher avidity. nih.gov This multivalency can significantly enhance the biological effect compared to the individual components.

Hybrid Molecules : The adamantane scaffold can be used to link two different pharmacophores, creating a single hybrid molecule with dual-acting capabilities. This approach is being explored to develop drugs that can modulate multiple targets involved in a complex disease, potentially leading to improved therapeutic outcomes and a lower likelihood of resistance.

Integrated Systems : The principles of multivalency are being combined with nanotechnology. For example, adamantane-based scaffolds can be designed to not only carry multiple drug molecules but also to self-assemble into larger nanostructures or to be incorporated into drug delivery systems like liposomes, creating highly complex and functional therapeutic platforms. nih.govnih.gov The continued development of synthetic methods to precisely functionalize the adamantane core will be crucial for realizing the potential of these multi-functional systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(1-Aminoethyl)adamantan-1-ol in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use P95 (US) or P1 (EU) particle filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure. Ensure compliance with NIOSH or CEN standards .

- Skin/Eye Protection : Wear chemically resistant gloves (tested for permeation) and safety goggles. Implement strict glove removal protocols to avoid contamination .

- Environmental Control : Avoid drainage contamination. Use localized exhaust ventilation to minimize aerosol formation .

Q. How is this compound synthesized, and what are the critical purification steps?

- Methodological Answer :

- Synthetic Route : The compound is synthesized as a free base by suspending its hydrochloride salt in CH₂Cl₂, washing with 1 M NaOH, and rotary evaporation to isolate the product .

- Boc-Protection : React with di-tert-butyl dicarbonate in CH₂Cl₂ for 24 hours. Post-reaction, extract with saturated Na₂CO₃ and dry over Na₂SO₄ to yield a Boc-protected derivative (95% yield) .

- Purification : Monitor via TLC (silica, CH₂Cl₂:MeOH 10:1, Rf = 0.63) and characterize using ¹H NMR .

Q. What are the acute toxicity profiles and recommended first-aid measures for accidental exposure?

- Methodological Answer :

- Acute Toxicity : Classified as harmful if swallowed (H302), skin irritant (H315), and serious eye irritant (H319). No carcinogenicity per IARC, ACGIH, NTP, or OSHA .

- First Aid :

- Inhalation: Move to fresh air; administer artificial respiration if needed.

- Skin Contact: Wash with soap/water; remove contaminated clothing.

- Eye Exposure: Rinse with water for ≥15 minutes.

- Document all incidents and consult a physician immediately .

Advanced Research Questions

Q. How does Boc-protection of this compound enhance its utility in synthetic modifications?

- Methodological Answer :

- Reactivity Control : Boc-protection stabilizes the amine group, preventing undesired side reactions (e.g., nucleophilic attack) during subsequent steps like polymer conjugation .

- Applications : The Boc-protected derivative serves as a precursor for antiviral drug conjugates. For example, covalent attachment to polymeric chains preserves the amine’s orientation critical for M2 ion channel inhibition in influenza viruses .

Q. What analytical strategies resolve stability and decomposition challenges of this compound under varying storage conditions?

- Methodological Answer :

- Stability Assessment : Conduct accelerated degradation studies under stress conditions (heat, light, humidity). Monitor via HPLC-MS to identify decomposition products (e.g., oxidation byproducts).

- Storage Recommendations : Store in airtight containers at ≤25°C, away from incompatible materials (strong acids/bases). No hazardous decomposition products are reported, but routine stability testing is advised .

Q. How is this compound employed in designing polymeric antiviral agents targeting viral ion channels?

- Methodological Answer :

- Polymer Conjugation : The compound’s amine group is functionalized with linkers (e.g., azides) for click chemistry. Attach multiple copies to polyethylene glycol (PEG) chains to enhance binding avidity to M2 channels .

- Biological Validation : Pre-incubate conjugated polymers with influenza virus strains. Assess inhibition via plaque reduction assays and compare IC₅₀ values to monomeric analogs to quantify efficacy restoration .

Data Contradictions and Research Gaps

- Toxicological Data : Acute toxicity classifications (e.g., H335 for respiratory irritation) lack detailed LD₅₀/LC₅₀ values, necessitating further in vivo studies .

- Reactivity Profile : SDS documents state stability under recommended storage but omit reaction pathways with common lab reagents (e.g., oxidizing agents). Experimental validation is required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.